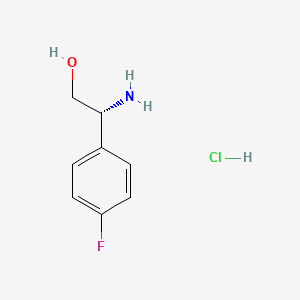

(R)-2-Amino-2-(4-fluorophenyl)ethanol hydrochloride

Description

Nuclear Magnetic Resonance (NMR) Spectral Assignments

The ¹H NMR spectrum of this compound (in D₂O/NaOD) displays distinct splitting patterns due to coupling between protons and the fluorine atom. The aromatic region shows a doublet of doublets at δ 7.19 ppm (J = 8.4, 5.8 Hz) for the ortho-hydrogen atoms relative to fluorine, and a triplet at δ 6.96 ppm (J = 8.8 Hz) for the meta-hydrogens. The benzylic proton adjacent to the amino and hydroxyl groups resonates as a multiplet at δ 4.67 ppm, while the methylene protons appear as two doublets of doublets at δ 3.02 and 2.31 ppm.

¹³C NMR data reveal a deshielded carbon bearing fluorine (δ 161.19 ppm, J = 240.5 Hz) and aromatic carbons at δ 130.58 and 114.91 ppm. The ¹⁹F NMR spectrum exhibits a singlet at δ −118.19 ppm, consistent with para-substituted fluorophenyl systems.

Table 2: Key ¹H NMR Chemical Shifts and Assignments

| Proton Environment | δ (ppm) | Multiplicity | Coupling Constants (Hz) |

|---|---|---|---|

| ortho-H to F | 7.19 | dd | 8.4, 5.8 |

| meta-H to F | 6.96 | t | 8.8 |

| Benzylic H (C-2) | 4.67 | br s | - |

| Methylene H (C-1) | 3.02 | ddd | 14.1, 4.3, 2.8 |

| Methylene H (C-1) | 2.31 | ddd | 14.1, 12.1, 6.0 |

Mass Spectrometric Fragmentation Patterns

High-resolution electrospray ionization mass spectrometry (HRMS-ESI) of the compound shows a molecular ion peak at m/z 191.63 [M]⁺, corresponding to the molecular formula C₈H₁₁ClFNO. Fragmentation pathways include:

Table 3: Major Mass Spectral Fragments

| Fragment Ion | m/z | Proposed Structure |

|---|---|---|

| [M]⁺ | 191.63 | C₈H₁₁ClFNO |

| [M–HCl]⁺ | 155.62 | C₈H₁₀FNO |

| [C₆H₄F]⁺ | 111.04 | Fluorophenyl cation |

Computational Modeling of Electronic Structure

Density Functional Theory (DFT) Calculations

DFT calculations at the B3LYP/6-311+G(d,p) level predict a staggered conformation for the ethanolamine backbone, minimizing steric clashes between the hydroxyl and ammonium groups. The C–F bond length is optimized to 1.35 Å, shorter than typical C–C bonds due to fluorine’s electronegativity. The chloride ion forms a strong ionic interaction with the protonated amino group (N–H···Cl distance: 1.98 Å).

Molecular Orbital Analysis of Fluorophenyl Interactions

The HOMO of the fluorophenyl ring is localized on the π-system, while the LUMO resides on the electron-deficient carbon-fluorine bond. Fluorine’s −I effect withdraws electron density from the aromatic ring, reducing the energy gap between HOMO and LUMO (ΔE = 4.2 eV) compared to non-fluorinated analogs. This electronic perturbation enhances the compound’s reactivity in nucleophilic substitution reactions.

Table 4: Key Molecular Orbital Energies

| Orbital | Energy (eV) | Localization |

|---|---|---|

| HOMO | −6.8 | π-system of phenyl |

| LUMO | −2.6 | C–F σ* antibonding |

Properties

IUPAC Name |

(2R)-2-amino-2-(4-fluorophenyl)ethanol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FNO.ClH/c9-7-3-1-6(2-4-7)8(10)5-11;/h1-4,8,11H,5,10H2;1H/t8-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDUGHEJDMDUTSI-QRPNPIFTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CO)N)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@H](CO)N)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-2-(4-fluorophenyl)ethanol hydrochloride typically involves the enantioselective reduction of 1-(4-fluorophenyl)ethanone. One common method employs biocatalysts such as Petroselinum crispum cells, which exhibit high reductase activity. The reaction is carried out in an aqueous medium at temperatures ranging from 23°C to 27°C, leading to the formation of the desired ®-enantiomer with moderate yields and optical purity .

Industrial Production Methods

Industrial production methods for ®-2-Amino-2-(4-fluorophenyl)ethanol hydrochloride often involve the use of advanced biocatalytic systems. These systems enable the efficient and environmentally friendly synthesis of the compound, leveraging the high regio-, chemo-, and enantio-selectivity of biocatalysts .

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-2-(4-fluorophenyl)ethanol hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can yield different enantiomers or other reduced forms.

Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include enantiomerically pure alcohols, ketones, and substituted derivatives, which are valuable intermediates in pharmaceutical synthesis .

Scientific Research Applications

Pharmaceutical Applications

a. Antidepressant Activity

(R)-2-Amino-2-(4-fluorophenyl)ethanol hydrochloride has been investigated for its potential antidepressant properties. Its structural similarity to known antidepressants suggests that it may interact with neurotransmitter systems, particularly serotonin and norepinephrine pathways. Studies have indicated that compounds with a similar structure can exhibit selective serotonin reuptake inhibition (SSRI) activity, which is crucial for the treatment of mood disorders.

b. Synthesis of Therapeutic Agents

This compound serves as an important intermediate in the synthesis of various therapeutic agents, particularly benzodiazepines. The ability to modify the amino and phenyl groups allows for the creation of derivatives that can target specific biological pathways, enhancing therapeutic efficacy and reducing side effects .

Chemical Synthesis

a. Building Block in Organic Chemistry

this compound is utilized as a building block in organic synthesis. Its functional groups facilitate further chemical reactions, making it a versatile precursor for synthesizing more complex molecules. It can be transformed into various derivatives through reactions such as alkylation, acylation, and amination .

b. Synthesis of Aminobenzophenones

Research indicates that this compound can be used to synthesize aminobenzophenones, which are valuable in the production of pharmaceuticals and agrochemicals. These compounds are synthesized by reacting (R)-2-amino-2-(4-fluorophenyl)ethanol with appropriate benzophenone derivatives .

Case Studies

Mechanism of Action

The mechanism of action of ®-2-Amino-2-(4-fluorophenyl)ethanol hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s chiral nature allows it to selectively bind to enzymes and receptors, influencing various biochemical processes. For example, it acts as a γ-secretase modulator, which is crucial in the treatment of Alzheimer’s disease .

Comparison with Similar Compounds

Methoxy Derivatives

(R)-2-Amino-2-(4-methoxyphenyl)ethanol hydrochloride (CAS: 221697-17-2) replaces fluorine with a methoxy group, increasing bulkiness and electron-donating effects. This modification reduces electronegativity but enhances lipophilicity (logP ~1.2 vs. 0.8 for the fluoro analog) .

Trifluoromethyl Derivatives

Introducing a 3-trifluoromethyl group alongside 4-fluoro in (R)-2-Amino-2-(4-fluoro-3-(trifluoromethyl)phenyl)ethanol hydrochloride (CAS: 1394822-93-5) increases molecular weight to 259.63 g/mol and significantly boosts hydrophobicity, making it suitable for blood-brain barrier penetration .

| Substituent | Example CAS | Molecular Weight | Key Property Change |

|---|---|---|---|

| 4-Fluoro | 1185198-25-7 | 191.63 g/mol | Reference compound |

| 4-Methoxy | 221697-17-2 | 217.68 g/mol | Increased lipophilicity |

| 3,5-Difluoro | 2044705-93-1 | 209.62 g/mol | Enhanced rigidity |

| 4-Fluoro-3-CF₃ | 1394822-93-5 | 259.63 g/mol | High hydrophobicity |

Functional Group Variants

Replacing the ethanol moiety with an ester group produces methyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride (CAS: 42718-18-3), which has a molecular weight of 219.64 g/mol . Esters generally exhibit higher hydrolytic instability but improved membrane permeability compared to ethanol derivatives.

| Functional Group | Example Compound | Molecular Weight | Key Application |

|---|---|---|---|

| Ethanol | (R)-2-Amino-2-(4-fluorophenyl)ethanol HCl | 191.63 g/mol | Receptor ligands |

| Ester | Methyl 2-amino-2-(4-fluorophenyl)acetate HCl | 219.64 g/mol | Prodrug formulations |

Biological Activity

(R)-2-Amino-2-(4-fluorophenyl)ethanol hydrochloride is a chiral amino alcohol that has garnered attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activity, including neuropharmacological effects, antioxidant properties, and potential applications in various fields.

Chemical Structure and Properties

- Molecular Formula : C9H12ClFNO

- Molecular Weight : 201.65 g/mol

- Structural Features : The compound contains a fluorinated phenyl group, which enhances its lipophilicity and biological activity.

Neuropharmacological Effects

Research indicates that this compound may influence neurotransmitter systems, particularly serotonin and norepinephrine pathways. This modulation suggests potential antidepressant-like effects, as evidenced by preliminary studies in animal models.

Antioxidant Activity

The compound exhibits notable antioxidant properties, contributing to its therapeutic potential. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases, including neurodegenerative disorders.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Key Differences |

|---|---|---|

| (S)-2-Amino-2-(phenyl)ethanol | Amino Alcohol | No fluorine substituent |

| (S)-2-Amino-3-(4-fluorophenyl)propanol | Amino Alcohol | Longer carbon chain |

| (R)-2-Amino-2-(4-fluorophenyl)ethanol | Chiral Amino Alcohol | Opposite stereochemistry |

The unique fluorinated structure of this compound differentiates it from other amino alcohols, potentially enhancing its biological activities.

Case Studies and Research Findings

- Antidepressant-Like Effects : A study investigating the compound's influence on monoamine levels revealed that it may exhibit antidepressant-like effects in animal models. These findings align with the hypothesis that modulation of serotonin and norepinephrine pathways can alleviate depressive symptoms.

- Antioxidant Mechanism : The antioxidant activity of this compound was evaluated through various assays that measure free radical scavenging ability. The compound showed significant activity, suggesting its potential use in formulations aimed at reducing oxidative stress-related damage.

- Antimicrobial Studies : Although direct studies on this specific compound are sparse, related compounds with similar structures have demonstrated antimicrobial efficacy against Gram-positive and Gram-negative bacteria. This suggests that this compound may also possess antimicrobial properties worthy of further investigation .

Q & A

Q. What are the established synthetic routes for (R)-2-Amino-2-(4-fluorophenyl)ethanol hydrochloride, and how is stereoselectivity achieved?

Methodological Answer: The compound is synthesized via stereoselective methods, often leveraging enzymatic catalysis or chiral resolution. Key approaches include:

- Enzymatic Synthesis : Nitrilase enzymes (e.g., from environmental microbes) catalyze the hydrolysis of nitriles to carboxylic acids with high enantiomeric excess (ee). For structurally related compounds like (R)-2-amino-2-(4-fluorophenyl)acetic acid, nitrilase in methanol/water (pH 8, 37°C) achieves >90% ee, followed by HCl acidification for crystallization .

- Chiral Pool Strategy : Starting from chiral precursors (e.g., D-phenylglycine derivatives) and modifying the side chain via reductive amination or hydroxylation. For example, (2R)-2-amino-2-[4-(2-methylpentyloxy)phenyl]ethanol hydrochloride was synthesized using tert-butoxycarbonyl (Boc) protection and Pd/C-catalyzed hydrogenation .

Q. Which analytical techniques are critical for confirming the structure and enantiopurity of this compound?

Methodological Answer:

- NMR Spectroscopy : H and C NMR verify the backbone structure. For instance, aromatic protons (4-fluorophenyl) appear as a multiplet at δ 7.2–7.4 ppm, while ethanolamine protons resonate at δ 3.5–4.0 ppm .

- Chiral HPLC : Polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases resolve enantiomers. Retention times and peak area ratios quantify ee (>98% is typical for pharmaceutical-grade material) .

- X-ray Crystallography : Confirms absolute configuration, especially when resolving disputes in stereochemical assignments .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield and enantioselectivity in large-scale synthesis?

Methodological Answer:

- Enzyme Immobilization : Immobilizing nitrilase on silica or polymer supports improves reusability and stability under industrial conditions (e.g., pH 8–9, 40°C) .

- Solvent Engineering : Mixed solvents (e.g., water/ethanol) balance substrate solubility and enzyme activity. For example, 20% ethanol increases reaction rates by 30% without denaturing nitrilase .

- In Situ Product Removal (ISPR) : Continuous extraction of the product minimizes inhibition and side reactions. Acidification to pH 2 with HCl precipitates the hydrochloride salt directly from the reaction mixture .

Q. What in vitro pharmacological models are suitable for evaluating the bioactivity of this compound?

Methodological Answer:

- Receptor Binding Assays : Radioligand displacement studies (e.g., using H-labeled ligands) assess affinity for aminergic receptors (e.g., dopamine or serotonin receptors) due to structural similarity to psychoactive amino alcohols .

- Cell-Based Functional Assays : Measurement of cAMP production in HEK-293 cells transfected with GPCRs (e.g., β-adrenergic receptors) evaluates agonist/antagonist activity .

- Metabolic Stability : Incubation with human liver microsomes (HLMs) and LC-MS analysis quantifies degradation rates, informing pharmacokinetic profiles .

Q. How should researchers address contradictions in reported synthesis yields or stereochemical outcomes?

Methodological Answer:

- Reproducibility Checks : Validate literature protocols with strict control of parameters (e.g., enzyme batch, solvent purity). For example, nitrilase activity varies by microbial source, impacting ee .

- Mechanistic Studies : Use DFT calculations to model transition states and identify rate-limiting steps. For chiral resolution, pH-dependent solubility differences may explain yield discrepancies .

- Cross-Validation : Compare multiple analytical methods (e.g., HPLC vs. polarimetry) to confirm stereochemical integrity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.